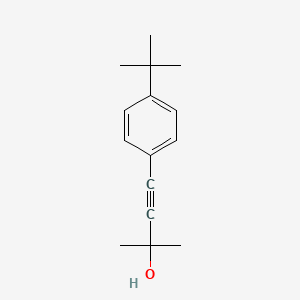![molecular formula C10H15N3 B13319333 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13319333.png)
3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound that features both an imidazole ring and a bicyclic octane structure. This unique combination of structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the bicyclic octane structure adds rigidity and complexity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-8-azabicyclo[32One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the Michael addition of imidazole to cyclohex-2-en-1-one, followed by reduction of the ketone to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the bicyclic octane structure.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring might yield imidazole N-oxides, while reduction of the bicyclic octane structure could lead to partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their antimicrobial properties.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane, particularly its derivatives, often involves inhibition of β-lactamase enzymes. This is achieved through the binding of the compound to the active site of the enzyme, thereby preventing it from breaking down β-lactam antibiotics . The molecular targets include serine β-lactamases, and the pathways involved are those related to bacterial cell wall synthesis and maintenance.
Comparación Con Compuestos Similares
Similar Compounds
Avibactam: Another β-lactamase inhibitor with a similar bicyclic structure.
Relebactam: A derivative of diazabicyclooctane with potent β-lactamase inhibition properties.
Uniqueness
3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its combination of an imidazole ring and a bicyclic octane structure. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H15N3/c1-2-9-6-10(5-8(1)12-9)13-4-3-11-7-13/h3-4,7-10,12H,1-2,5-6H2 |
Clave InChI |
VCFYSXOCOHTVQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1N2)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13319251.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
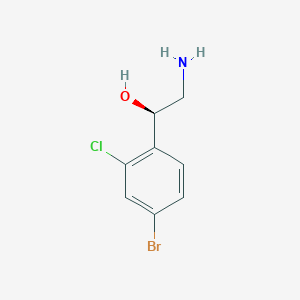
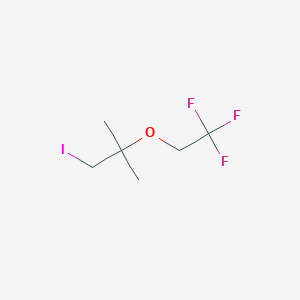
![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)



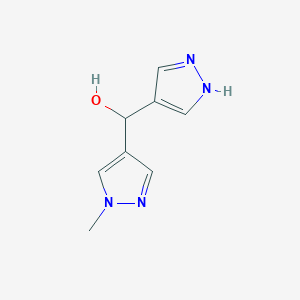
![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)
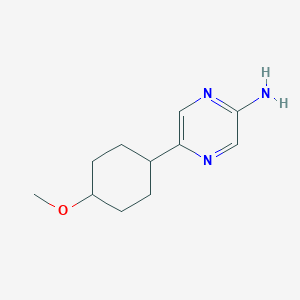
![{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319310.png)
![3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane](/img/structure/B13319325.png)
